![molecular formula C15H18ClNO B2502188 (E)-1-(azepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one CAS No. 300825-42-7](/img/structure/B2502188.png)
(E)-1-(azepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one
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Description
(E)-1-(azepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one, also known as ACPP, is a chemical compound that has shown potential in scientific research applications. In
Scientific Research Applications
Azepane-Based Compounds in Drug Discovery
Azepane, a core structural component, is recognized for its pharmacological diversity, facilitating the discovery of therapeutic agents across various domains. The development of azepane-containing analogs focuses on enhancing activity while minimizing toxicity and costs. Over twenty azepane-based drugs have been approved by the FDA for treating a wide range of diseases, including cancer, tuberculosis, Alzheimer's, and microbial infections. These compounds have been explored for their potential as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsants, among other applications. Structural-activity relationship (SAR) and molecular docking studies further underscore their potential for drug discovery (Gao-Feng Zha et al., 2019).
Environmental Impact of Chlorophenyl Compounds
The environmental implications of chlorophenyl compounds, including 2-chlorophenyl derivatives, have been extensively reviewed, particularly their moderate toxicity to aquatic and mammalian life. Chlorophenols exhibit considerable persistence under certain conditions, leading to moderate to high environmental persistence. These compounds are known for their organoleptic effects, although their bioaccumulation potential is generally low. This understanding is crucial for evaluating the environmental safety of chemical derivatives (K. Krijgsheld & A. D. Gen, 1986).
Synthesis and Biological Properties of Azepane Derivatives
Research on azepine, azepanone, and azepane derivatives reveals their significant pharmacological and therapeutic implications. The literature from the past fifty years highlights various synthetic and reaction methodologies, emphasizing the need for further exploration in the biological domain. These compounds present a vast scope for future research, particularly in unveiling novel biological properties (Manvinder Kaur et al., 2021).
Degradation and Treatment of Chlorophenols
The treatment and degradation of chlorophenols, including those with chlorophenyl groups, have been reviewed, focusing on zero valent iron and bimetallic systems for efficient dechlorination. This review covers the mechanisms, efficiency, and environmental implications of chlorophenol removal, providing a comprehensive overview of current technologies and suggesting future directions for research (B. Gunawardana et al., 2011).
properties
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c16-14-8-4-3-7-13(14)9-10-15(18)17-11-5-1-2-6-12-17/h3-4,7-10H,1-2,5-6,11-12H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGVHMVIIYCXAI-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(azepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one |
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